7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9656966
InChI: InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H
SMILES: C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC9656966

Molecular Formula: C12H8BrN3

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
IUPAC Name 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H
Standard InChI Key STTJLSWXAURIKK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br
Canonical SMILES C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br

Introduction

Chemical Structure and Nomenclature

The core structure of pyrazolo[1,5-a]pyrimidine consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, the bromine atom at the para position of the phenyl group introduces electronegativity and steric bulk, influencing both reactivity and biological interactions. The IUPAC name derives from the parent pyrazolo[1,5-a]pyrimidine system, with substituents numbered according to standard bicyclic nomenclature rules .

Synthetic Methodologies

Cyclocondensation of Aminopyrazoles with 1,3-Diketones

A common route to pyrazolo[1,5-a]pyrimidines involves the acid-catalyzed cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example, Marjani et al. demonstrated that reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with pentane-2,4-dione in acetic acid and H₂SO₄ yields pyrazolo[1,5-a]pyrimidines in 87–95% yields. Adapting this method, the 4-bromophenyl group could be introduced via a suitably substituted aminopyrazole precursor.

Allenic Ketone-Based Synthesis

Zhang et al. developed a regioselective synthesis using 1,2-allenic ketones and aminopyrazoles. This method avoids harsh acids and achieves regiospecificity through conjugate addition-cyclization cascades. For instance, 7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (3p) was synthesized by reacting 4-bromophenyl-substituted allenic ketones with 5-amino-3-methylpyrazole, yielding a product characterized by 1H^1H NMR (δ 7.57–7.84 ppm, aromatic protons) and 13C^{13}C NMR (δ 125.3–158.2 ppm) .

Table 1: Comparative Synthesis Routes

MethodReactantsConditionsYield (%)Reference
Acid-catalyzed5-Aminopyrazole + 1,3-diketoneAcOH/H₂SO₄, rt87–95
Allenic ketone routeAminopyrazole + 1,2-allenic ketoneToluene, 80°C75–92

Physicochemical Properties

While direct data for 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine are sparse, its methyl-substituted analog (3p) provides a proxy :

  • Melting Point: 209–210°C (for 7-(4-bromophenyl)-2,5-dimethyl variant)

  • IR (cm⁻¹): 1699 (C=O), 1602 (C=N), 745 (C-Br)

  • 1H^1H NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57 (d, J = 8.4 Hz, 2H, Ar-H), 7.84 (d, J = 8.8 Hz, 2H, Ar-H)

  • 13C^{13}C NMR: δ 14.8 (CH₃), 24.7 (CH₃), 125.3–158.2 (aromatic and heterocyclic carbons)

The bromine atom’s inductive effect deshields adjacent carbons, observable in 13C^{13}C NMR downfield shifts .

CompoundActivityIC₅₀/ZOI/MICReference
3fCytotoxicity (MCF-7)55.97 μg/mL
3iAntibacterial (B. subtilis)ZOI = 23.0 ± 1.4 mm
2-Anilinopyrazolo[1,5-a]pyrimidinec-Src inhibitionKi = 0.8 nM

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